1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a bis(4-fluorophenyl) moiety and a methoxybenzylamino group, contributing to its unique chemical properties and biological activities. The compound is classified as an aromatic amine and is part of a broader category of fluorinated organic compounds, which often exhibit enhanced biological activity due to the presence of fluorine atoms.
The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine. This reaction is generally carried out under controlled conditions using catalysts to promote high yield and purity.
The molecular structure of 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol can be described as follows:
The compound exhibits specific stereochemistry due to the configuration around the central carbon atom linked to the amine group. This stereochemistry can significantly influence its biological activity and interaction with molecular targets.
1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol involves its interaction with specific biological targets. The compound may modulate enzyme activity or receptor binding through:
The compound's melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in different environments.
1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol has several notable applications:
The search for effective pharmacotherapies for psychostimulant use disorders (cocaine, methamphetamine) remains a critical challenge in neuropharmacology. Central to this effort is the development of atypical dopamine transporter (DAT) inhibitors—compounds that block cocaine's reinforcing effects while exhibiting minimal abuse liability themselves. 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol represents a structurally novel candidate within this class. Its design incorporates the bis(4-fluorophenyl)methyl motif, a scaffold recognized for enhancing DAT affinity and metabolic stability, coupled with a 2-methoxy-substituted benzylamino group that may confer unique allosteric or binding pose properties. Unlike classical DAT inhibitors such as cocaine or methylphenidate, this compound aims to modulate dopamine reuptake without eliciting significant psychomotor activation or reward pathways activation, positioning it as a potential therapeutic agent for substance use disorders [1] [5].
Atypical DAT inhibitors emerged from efforts to dissociate cocaine’s DAT blockade from its reinforcing properties. Early candidates like GBR12909 (vanoxerine) demonstrated high DAT affinity (Ki = 1–5 nM) but failed clinically due to QTc prolongation from hERG channel inhibition. Modafinil, a weaker DAT inhibitor (Ki = 3–4 μM), showed mixed results in reducing cocaine use in clinical trials, partly due to low potency and off-target effects [3] [5]. Crucially, atypical inhibitors exhibit distinct binding kinetics and conformational effects on DAT:
Table 1: Evolution of Key Atypical DAT Inhibitors
Compound | DAT Ki (nM) | hERG/DAT Ratio | Key Limitation |
---|---|---|---|
GBR12909 | 1.2 | 15 | hERG cardiotoxicity (QTc prolongation) |
Modafinil | 4,000 | >1,000 | Low DAT potency; variable efficacy |
JJC8-016 | 116 | 28 | Moderate SERT affinity (Ki=360 nM) |
3b (Sulfoxide piperazine) | 230 | >50 | Moderate DAT affinity |
1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol | ~100–300 | Pending | Under investigation |
The bis(4-fluorophenyl)methyl group is a pharmacophoric element critical for optimizing DAT interactions in atypical inhibitors. Its incorporation enhances target engagement through:
In 1,1-bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol, the ethanolamine linker and 2-methoxybenzyl group introduce hydrogen-bond donors and steric constraints that may promote atypical binding. The ortho-methoxy substituent could sterically hinder DAT interactions that induce conformational changes linked to abuse potential [1] [9].
1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol diverges structurally and pharmacologically from established DAT inhibitors:
Table 2: Pharmacological Profile Comparison
Property | Modafinil | GBR12909 | 1,1-Bis(4-Fluorophenyl)-2-[(2-Methoxybenzyl)amino]-1-ethanol |
---|---|---|---|
DAT Ki | 3,000–4,000 nM | 1–5 nM | Estimated 100–300 nM |
SERT/NET Affinity | >10,000 nM (Weak) | SERT Ki=440 nM | Pending (Predicted low) |
Behavioral Profile | Mild locomotor increase | Cocaine-like stimulation | Antagonizes cocaine effects (Projected) |
hERG Inhibition | Negligible | IC50=180 nM | Unknown (Scaffold suggests lower risk) |
Molecular Action | DAT substrate blocker | DAT pore blocker | Allosteric modulator (Hypothesized) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0